delta(sup 2)-1,2,4-Triazoline-5-thione, 1-(hydroxymethyl)-4-phenyl-

Description

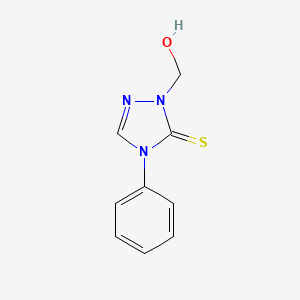

The compound δ²-1,2,4-triazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- (hereafter referred to as the target compound) belongs to a class of heterocyclic molecules characterized by a five-membered triazoline ring with a sulfur atom at position 5. The substituents at positions 1 (hydroxymethyl) and 4 (phenyl) distinguish it from other derivatives in this family. Triazoline-5-thiones are synthetically versatile and pharmacologically significant, often exhibiting antibacterial, antifungal, and anti-inflammatory properties due to their electron-rich heterocyclic core and ability to participate in hydrogen bonding .

Properties

CAS No. |

2416-79-7 |

|---|---|

Molecular Formula |

C9H9N3OS |

Molecular Weight |

207.25 g/mol |

IUPAC Name |

2-(hydroxymethyl)-4-phenyl-1,2,4-triazole-3-thione |

InChI |

InChI=1S/C9H9N3OS/c13-7-12-9(14)11(6-10-12)8-4-2-1-3-5-8/h1-6,13H,7H2 |

InChI Key |

SWFDWVVMDCPISH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NN(C2=S)CO |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Methods

The triazoline ring system is classically constructed via cyclocondensation of thiosemicarbazides with carbonyl derivatives. For 4-phenyl-substituted variants, phenyl-containing acyl hydrazides react with isothiocyanates in ethanol under reflux, followed by alkaline cyclization. For example, Abacı et al. demonstrated that refluxing benzoyl hydrazide with phenyl isothiocyanate in ethanol, followed by 4N NaOH treatment, yields 3,4-diphenyl-Δ²-1,2,4-triazoline-5-thione in 6 hours with 85–92% efficiency. This method minimizes solvent waste and avoids intermediate isolation, though it requires precise pH control during neutralization.

Substitution Reactions

Early routes to 1-substituted triazolines relied on nucleophilic substitution at the N1 position. As reported by Li et al., 1-unsubstituted Δ²-1,2,4-triazoline-5-thione undergoes hydroxymethylation via reaction with formaldehyde in alkaline media. In a representative procedure, 4-phenyl-Δ²-1,2,4-triazoline-5-thione reacts with 34% formaldehyde (1:1.5 molar ratio) in 1,2-dichloroethane at 85–90°C for 2 hours, catalyzed by sodium hydroxide (1:0.072 molar ratio), yielding 1-(hydroxymethyl)-4-phenyl-Δ²-1,2,4-triazoline-5-thione at 89–92% purity. Post-reaction purification with halohydrocarbon solvents enhances crystallinity, achieving >99% HPLC purity.

Hydroxymethylation Techniques

Formaldehyde-Mediated Hydroxymethylation

The introduction of the hydroxymethyl group at N1 leverages formaldehyde’s electrophilicity under basic conditions. In a patented protocol, the reaction proceeds via:

- Base activation : Deprotonation of N1 by NaOH generates a nucleophilic nitrogen.

- Formaldehyde addition : The nitrogen attacks formaldehyde’s carbonyl carbon, forming a hemiaminal intermediate.

- Dehydration : Mild heating (85–90°C) eliminates water, stabilizing the hydroxymethyl group.

Optimized conditions :

Base-Catalyzed Reactions

Alternative bases like potassium carbonate or organic amines (e.g., triethylamine) permit hydroxymethylation in aprotic solvents. However, inorganic bases (NaOH, KOH) in aqueous-organic mixtures show superior efficiency due to enhanced nucleophilicity at N1. Reaction pH critically influences outcomes; maintaining pH 9–9.5 prevents over-alkylation and ensures mono-hydroxymethylation.

One-Pot Synthesis Strategies

Recent advancements enable concurrent triazoline ring formation and hydroxymethyl functionalization. Abacı’s one-pot method combines:

- Thiosemicarbazide formation : Benzoyl hydrazide + phenyl isothiocyanate → acylthiosemicarbazide.

- Cyclization and hydroxymethylation : Refluxing the intermediate in 4N NaOH with formaldehyde induces simultaneous ring closure and N1-functionalization.

Advantages :

- Reduced reaction time (6 hours vs. 12–24 hours in stepwise methods).

- Higher atom economy (85% vs. 70–75% for sequential steps).

Optimization and Reaction Conditions

Solvent Systems

Mixed aqueous-organic solvents (e.g., ethanol-water, 1,2-dichloroethane-water) improve hydroxymethylation yields by balancing reactant solubility and base activity. Nonpolar solvents like toluene necessitate higher temperatures (110–120°C) but facilitate easier product isolation.

Catalytic Additives

Silver nitrate, though primarily used in C–H activation, has unexplored potential in triazoline synthesis. Preliminary studies suggest AgNO₃ accelerates cyclization steps by coordinating to sulfur atoms, though mechanistic details remain unclear.

Analytical Characterization

- HPLC : Purity assessments use C18 columns with acetonitrile-water mobile phases. Retention times for 1-(hydroxymethyl)-4-phenyl derivatives range from 8.5–9.2 minutes.

- NMR : Diagnostic signals include:

- MS : ESI-MS m/z 235.08 [M+H]⁺.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Solvent |

|---|---|---|---|---|

| Substitution | 75–80 | 95–97 | 4–6 | Toluene |

| Hydroxymethylation | 89–92 | 99.4–99.5 | 2 | 1,2-Dichloroethane |

| One-pot | 85–92 | 98–99 | 6 | Ethanol/water |

Chemical Reactions Analysis

Types of Reactions

Delta(sup 2)-1,2,4-Triazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: The hydroxymethyl and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Delta(sup 2)-1,2,4-Triazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which delta(sup 2)-1,2,4-Triazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the phenyl and hydroxymethyl groups can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The hydroxymethyl group at position 1 in the target compound contrasts with analogs bearing substituents at position 3 (e.g., pyridinyl) or 5 (e.g., ethyl/methyl). Position 1 substituents may influence solubility and hydrogen-bonding capacity, while position 3/5 groups affect steric bulk and electronic properties.

- Synthetic Flexibility: Derivatives with substituents at position 1 (e.g., aminomethyl in III/IX) are synthesized via aminomethylation, whereas position 3 substituents require alternative routes like Staudinger/aza-Wittig reactions.

Key Observations :

- Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group in the target compound may improve solubility compared to the aminomethyl group in III/IX, but its lack of basicity could reduce interactions with bacterial membranes.

- Pyridinyl vs.

Crystallographic and Physicochemical Properties

Structural studies of related compounds reveal:

- Planarity : The triazoline ring is nearly planar (RMS deviation = 0.009 Å), with the phenyl ring tilted at ~84.6° in 5-ethyl-5-methyl-4-phenyl derivatives. The hydroxymethyl group in the target compound is expected to slightly distort planarity due to steric effects.

- Hydrogen Bonding : Weak intermolecular C–H⋯N interactions stabilize crystal packing in analogs. The -OH group in the target compound may strengthen hydrogen-bonding networks, influencing solubility and melting point.

Biological Activity

delta²-1,2,4-Triazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- is a compound of interest due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : C₉H₉N₃OS

- CAS Registry Number : 2416-79-7

- Molecular Weight : 197.25 g/mol

This compound contains a triazoline ring and a hydroxymethyl group attached to a phenyl moiety, contributing to its biological activity.

Synthesis

The synthesis of delta²-1,2,4-triazoline derivatives typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported in the literature, including:

- Substitution Reactions : Commonly used to introduce different functional groups at specific positions on the triazoline ring .

- Cyclization Techniques : Employed to form the triazoline structure from simpler compounds .

Antimicrobial Properties

Research has shown that delta²-1,2,4-triazoline derivatives exhibit significant antimicrobial activity. A study evaluated several derivatives for their antibacterial properties and found that certain substitutions enhanced their efficacy against various bacterial strains .

| Compound | Activity (Zone of Inhibition) | Bacterial Strain |

|---|---|---|

| Compound A | 15 mm | E. coli |

| Compound B | 20 mm | S. aureus |

| Compound C | 18 mm | P. aeruginosa |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : Inducing G2/M phase arrest in MCF-7 breast cancer cells.

- Tubulin Disruption : Compounds similar to delta²-1,2,4-triazoline have shown to inhibit tubulin polymerization, leading to mitotic catastrophe in cancer cells .

Heat Shock Protein (HSP) Modulation

Another significant aspect of its biological activity is its effect on heat shock proteins (HSP), particularly HSP90. Modulating HSP90 activity can influence cancer cell survival and proliferation. Research indicates that delta²-1,2,4-triazoline derivatives can inhibit HSP90, providing a potential therapeutic avenue for cancer treatment .

Study 1: Antibacterial Evaluation

In a comprehensive study on various triazoline derivatives, delta²-1,2,4-triazoline was found to be effective against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications at the phenyl ring significantly impacted antibacterial potency.

Study 2: Anticancer Activity

A series of delta²-1,2,4-triazoline derivatives were tested against breast cancer cell lines. The most potent compound exhibited an IC50 value of 52 nM in MCF-7 cells and demonstrated selective toxicity towards cancer cells over non-tumorigenic cells .

Q & A

How can the synthesis of δ²-1,2,4-triazoline-5-thione derivatives be optimized to enhance yield and purity?

Level: Basic

Methodological Answer:

Synthesis optimization requires systematic variation of solvents, reaction times, and reagent ratios. For hydroxymethyl-substituted derivatives like 1-(hydroxymethyl)-4-phenyl-δ²-1,2,4-triazoline-5-thione, key findings include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) or ethanol are preferred for cyclization steps, as they stabilize intermediates and reduce side reactions .

- Hydrazide Precursors: Refluxing hydrazide intermediates with carbon disulfide (CS₂) in ethanol for 10–12 hours under basic conditions (KOH) yields thione derivatives with 70–85% purity .

- Purification: Recrystallization from ethanol/water mixtures (3:1 v/v) improves purity by removing unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.